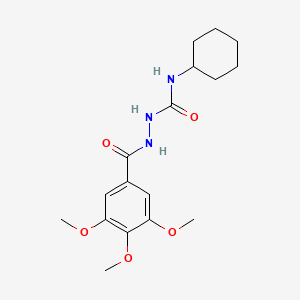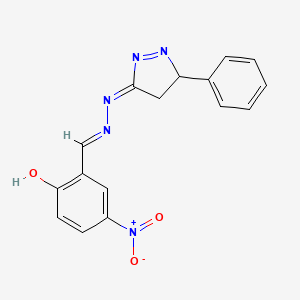
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline, also known as CDMQ, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMQ belongs to the family of quinoline derivatives, which have been studied for their various biological activities.
作用機序
The exact mechanism of action of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline is not fully understood. However, studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. For example, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits cancer cell growth and induces apoptosis. In animal models, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to reduce inflammation and oxidative stress. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to have a high potency against cancer cells and inflammation. However, one limitation of using 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline. One direction is to further investigate its mechanism of action. Understanding the molecular targets of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline could lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline as a neuroprotective agent for various neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline in animal models and humans.
合成法
The synthesis of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline involves the reaction of 4-methylquinoline with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a chlorinating agent. The reaction yields 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline as a white solid with a melting point of 170-173°C. The purity of 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been studied for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been studied for its potential as an anti-inflammatory agent. In animal models of inflammation, 7-chloro-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-methylquinoline has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
7-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c1-13-10-19(21-18-11-16(20)6-7-17(13)18)22-9-8-14-4-2-3-5-15(14)12-22/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGKMBCQADYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6071710.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-5-methoxy-N-methylbenzamide](/img/structure/B6071730.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![2-{[2-(diethylamino)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6071760.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)
![1'-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6071807.png)
